molecular formula C21H15Cl2N3 B11656772 N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B11656772
M. Wt: 380.3 g/mol
InChI Key: LSCYFDLABPHDDS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine is a synthetic organic compound It is characterized by the presence of a phthalazine core substituted with dichlorophenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine typically involves multi-step organic reactions. One possible route could be:

    Formation of the Phthalazine Core: Starting with a phthalic anhydride derivative, the phthalazine core can be synthesized through a cyclization reaction.

    Substitution Reactions: The dichlorophenyl and methylphenyl groups can be introduced via nucleophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the substituted phthalazine with an amine group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the phthalazine core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Possible applications in the synthesis of novel materials with unique properties.

    Chemical Research: Utilized as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-4-phenylphthalazin-1-amine
  • N-(3,4-dichlorophenyl)-4-(4-chlorophenyl)phthalazin-1-amine
  • N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)phthalazin-1-amine

Uniqueness

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine is unique due to the specific substitution pattern on the phthalazine core. The presence of both dichlorophenyl and methylphenyl groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H15Cl2N3

Molecular Weight

380.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C21H15Cl2N3/c1-13-6-8-14(9-7-13)20-16-4-2-3-5-17(16)21(26-25-20)24-15-10-11-18(22)19(23)12-15/h2-12H,1H3,(H,24,26)

InChI Key

LSCYFDLABPHDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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